molecular formula C22H19F3N2O6 B4300423 3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Cat. No.: B4300423
M. Wt: 464.4 g/mol
InChI Key: DYWHLHUDZWTYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart from similar compounds is its unique combination of functional groups and structural features. This makes it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O6/c1-21(20(31)32)15-14(16(26-21)12-7-4-8-13(33-2)17(12)28)18(29)27(19(15)30)11-6-3-5-10(9-11)22(23,24)25/h3-9,14-16,26,28H,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWHLHUDZWTYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 2
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 3
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 4
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 5
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 6
3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

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